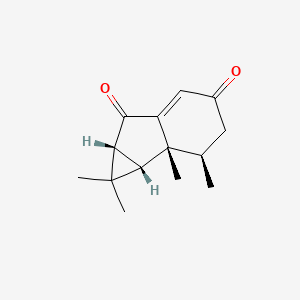
Nardoaristolone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The first enantioselective total synthesis of Nardoaristolone B was accomplished using an enantio- and diastereoselective copper(I)-catalyzed conjugate addition/enolate trapping sequence and a gold(I)-catalyzed oxidative cyclization . The synthetic route involves the conjugate methylation of 2-methyl-2-cyclohexenone at 35°C, followed by α-alkylation using methallyl iodide under high concentration and a 1:1 mixture of HMPA/THF before the addition of methyllithium . The reaction proceeds with 91-92% enantiomeric excess and 3:1 diastereomeric ratio .
Chemical Reactions Analysis
Nardoaristolone B undergoes various chemical reactions, including:
Oxidation: The gold(I)-catalyzed oxidative cyclization is a key step in its synthesis.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The α-alkylation step in its synthesis involves substitution reactions.
Common reagents used in these reactions include copper(I) catalysts, gold(I) catalysts, methallyl iodide, and methyllithium . The major products formed from these reactions are enantioenriched this compound and its analogues .
Scientific Research Applications
Nardoaristolone B has several scientific research applications:
Mechanism of Action
The mechanism by which Nardoaristolone B exerts its protective effects on cardiomyocytes involves its interaction with specific molecular targets and pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(1aS,1bR,2R,6aR)-1,1,1b,2-tetramethyl-1a,2,3,6a-tetrahydrocyclopropa[a]indene-4,6-dione |
InChI |
InChI=1S/C14H18O2/c1-7-5-8(15)6-9-11(16)10-12(13(10,2)3)14(7,9)4/h6-7,10,12H,5H2,1-4H3/t7-,10-,12+,14+/m1/s1 |
InChI Key |
JFKBBEXHGRBITG-KGGBIUIESA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@@H](C2=O)C3(C)C)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C2=O)C3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















